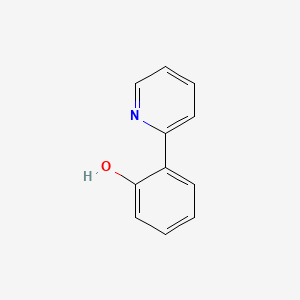

2-(Pyridin-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDNGBIRSIWOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901582 | |

| Record name | NoName_714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-(pyridin-2-yl)phenol and its derivatives

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-yl)phenol and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound (HPOP) scaffold is a privileged bidentate chelating ligand core integral to the development of pharmaceuticals, agrochemicals, fluorescent sensors, and transition metal catalysts.[1][2] Its unique electronic and structural properties, arising from the juxtaposition of a Lewis basic pyridine nitrogen and an ionizable phenolic hydroxyl group, allow for the formation of stable complexes with a wide array of metal ions.[2] This guide provides an in-depth exploration of the principal synthetic strategies for accessing HPOP and its derivatives, tailored for researchers, chemists, and drug development professionals. We will dissect field-proven methodologies, including transition-metal-catalyzed cross-coupling, direct C-H functionalization, and innovative aromatization techniques, focusing on the underlying mechanisms, experimental considerations, and practical protocols.

The Strategic Importance of the this compound Scaffold

The HPOP framework is more than a simple biaryl compound; it is a versatile building block in modern chemistry.[3] The nitrogen and oxygen atoms act as a robust N,O-bidentate ligand system, capable of forming stable 5-membered chelate rings with metal centers.[4][5][6] This chelation is fundamental to its applications:

-

Catalysis: As ligands, HPOP derivatives stabilize transition metals, modulating their reactivity and selectivity in catalytic processes like cross-coupling reactions.[1]

-

Medicinal Chemistry: The scaffold is present in various biologically active molecules and serves as a key intermediate in drug discovery.[3][7]

-

Materials Science: HPOP-metal complexes are utilized in the creation of fluorescent dyes and optical sensors, where metal ion binding elicits a detectable photophysical response.[1][2]

Core Synthetic Strategies

The construction of the C-C bond linking the pyridine and phenol rings is the central challenge in synthesizing the HPOP core. Several robust methodologies have been developed, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Suzuki-Miyaura Cross-Coupling: A Foundational Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and predictability.[8][9][10] For HPOP synthesis, this typically involves the palladium-catalyzed coupling of a pyridine electrophile with a phenyl organoborane reagent, or vice versa.

Mechanistic Rationale: The catalytic cycle, a well-established paradigm in cross-coupling chemistry, proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-bromopyridine).

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, a step that requires activation by a base.[10] The base (e.g., K₃PO₄, KF) converts the boronic acid into a more nucleophilic boronate species.[8][10]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[9]

A refined two-step approach involving the Suzuki coupling of 2-bromopyridine with a methoxy-substituted phenylboronic acid, followed by demethylation to unmask the phenol, is often employed to avoid complications with the free hydroxyl group.[2]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Two-Step Synthesis of this compound via Suzuki Coupling[2]

Step A: Suzuki Coupling of 2-Bromopyridine and 2-Methoxyphenylboronic Acid

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxyphenylboronic acid (1.2 eq.), 2-bromopyridine (1.0 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.03 eq.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(2-methoxyphenyl)pyridine.

Step B: Demethylation to this compound

-

Setup: Dissolve the 2-(2-methoxyphenyl)pyridine from Step A in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere and cool to 0 °C.

-

Reagent Addition: Slowly add boron tribromide (BBr₃, 1.5-2.0 eq., typically a 1M solution in DCM) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by saturated aqueous sodium bicarbonate (NaHCO₃).

-

Workup & Purification: Extract the product with DCM, dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to afford pure this compound.

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine Derivatives

| Pyridine Electrophile | Boronic Acid/Ester | Catalyst/Ligand | Base | Yield (%) | Reference |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | KF | 74 | [8] |

| 2-Chloropyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | KF | 82 | [8] |

| 5-Bromo-2-methylpyridin-3-amine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Good | [11] |

| 2-Iodopyridine | Lithium triisopropyl 2-(5-fluoropyridyl)boronate | Pd₂(dba)₃ / P(tBu)₂Me | KF | 85 | [8] |

Palladium-Catalyzed C-H Hydroxylation: An Atom-Economical Route

Direct C-H bond activation and hydroxylation has emerged as a powerful, step-economical strategy for synthesizing phenols.[12] In this approach, the pyridine ring of a 2-arylpyridine substrate acts as an endogenous directing group, guiding a palladium catalyst to selectively functionalize the ortho-C-H bond of the phenyl ring.

Mechanistic Rationale: This transformation leverages the chelating assistance of the pyridine nitrogen to facilitate C-H activation. While the exact mechanism can be nuanced, a common proposal involves a Pd(II)/Pd(IV) cycle. The reaction is initiated by the coordination of the 2-arylpyridine to a Pd(II) salt, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate is then oxidized by an external oxidant (e.g., tert-butyl hydroperoxide (TBHP), O₂) to a Pd(IV) species, from which C-O bond formation occurs via reductive elimination.[13] Some protocols may also involve radical pathways, particularly when using molecular oxygen and aldehydes.[12][13]

Diagram: Workflow for Directed C-H Hydroxylation

Caption: General experimental workflow for C-H hydroxylation.

Experimental Protocol: Pd-Catalyzed Hydroxylation of 2-Phenylpyridine[13]

-

Setup: In a sealed pressure tube, combine 2-phenylpyridine (1.0 eq.), Pd(OAc)₂ (0.1 eq.), and a suitable solvent such as 1,2-dichloroethane (DCE).

-

Reagent Addition: Add n-butyraldehyde (2.0 eq.).

-

Reaction: Seal the tube and heat the mixture at 100 °C under an atmosphere of molecular oxygen (O₂, balloon) for 24 hours. The aldehyde and O₂ work in concert to generate an active acylperoxo radical species that facilitates the transformation.[12][13]

-

Workup: Cool the reaction mixture, filter through a pad of Celite to remove the palladium catalyst, and rinse with DCM.

-

Purification: Concentrate the filtrate and purify the residue using silica gel column chromatography to isolate the this compound product.

Aromatization of Cyclohexanone Precursors: A Modern Strategy

A recently developed and highly efficient method involves the aromatization of 2-(pyridin-2-yl)cyclohexan-1-one precursors using a Pd/C-ethylene system.[14] This strategy is notable for its operational simplicity and its ability to produce both 2-(pyridin-2-yl)phenols and their corresponding aniline derivatives from a common intermediate.[14]

Mechanistic Rationale: The synthesis begins with the preparation of 2-(pyridin-2-yl)cyclohexan-1-one, typically from the reaction of a pyridine N-oxide and a cyclohexanone.[14] The key aromatization step is a palladium-catalyzed dehydrogenation. In this process, ethylene (CH₂=CH₂) acts as a hydrogen acceptor, facilitating the removal of hydrogen from the cyclohexanone ring to form the stable aromatic phenol system.[14] This avoids the need for harsh oxidants.

Experimental Protocol: Synthesis via Aromatization[14]

Step A: Synthesis of 2-(Pyridin-2-yl)cyclohexan-1-one

-

Setup: Combine cyclohexanone (2.0 eq.) and pyridine N-oxide (1.0 eq.) in a suitable solvent.

-

Reaction: The specific conditions for this step (e.g., use of a catalyst or activating agent) are detailed in the primary literature.[14]

-

Purification: After reaction completion, the intermediate is isolated and purified using standard techniques.

Step B: Pd/C-Catalyzed Aromatization

-

Setup: In a sealed reaction vessel, place the 2-(pyridin-2-yl)cyclohexan-1-one (1.0 eq.) and 10 mol% Pd/C.

-

Solvent and Atmosphere: Add a suitable solvent (e.g., toluene) and purge the vessel with ethylene gas, maintaining an ethylene atmosphere (balloon).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 12-24 hours.

-

Workup: Cool the mixture and filter through Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate and purify by column chromatography to obtain the this compound product.

Synthesis of Key Amino-Functionalized Derivatives

Derivatives containing an amino-methyl linker between the pyridine and phenol moieties are important building blocks and ligands.[15] These are typically synthesized via condensation reactions.

Method 1: Reductive Amination A straightforward approach involves the condensation of 2-aminopyridine with salicylaldehyde to form a Schiff base, which is then reduced in situ to the corresponding secondary amine.[16][17]

Experimental Protocol: Synthesis of 2-{[(Pyridin-2-yl)amino]methyl}phenol[16]

-

Condensation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) and salicylaldehyde (1.0 eq.) in toluene. Heat the solution at reflux for 10 hours, using a Dean-Stark trap to remove the water formed.

-

Isolation: Remove the toluene under vacuum.

-

Reduction: Dissolve the crude Schiff base residue in absolute methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

-

Reaction: Stir the reaction at room temperature for 2-3 hours.

-

Workup: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate.

-

Purification: Recrystallize the product from methanol to obtain light yellow crystals of 2-{[(pyridin-2-yl)amino]methyl}phenol (80% yield).[16]

Method 2: Three-Component Pseudo-Betti Reaction A solvent-free, one-pot method involves the reaction of 2-aminopyridine, an aromatic aldehyde, and a phenol at elevated temperatures.[15]

Experimental Protocol: General Procedure for Pseudo-Betti Products[15]

-

Setup: In a vial, stir a mixture of 2-aminopyridine (1.0 mmol) and a substituted benzaldehyde (1.2 mmol) in an oil bath at 80 °C for 10 minutes to form the imine in situ.

-

Reaction: Add the desired phenol (1.0 mmol) to the mixture and continue heating at 80 °C for 30-120 minutes, monitoring by TLC.

-

Workup: Cool the mixture and extract with diethyl ether (2 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, evaporate the solvent, and purify as needed to yield the 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivative.

Table 2: Yields for Three-Component Synthesis of Aminoalkyl Phenols[15]

| Aldehyde | Phenol | Time (min) | Yield (%) |

| Benzaldehyde | Phenol | 30 | 97 |

| 4-Chlorobenzaldehyde | Phenol | 35 | 95 |

| Benzaldehyde | o-Cresol | 40 | 92 |

| 4-Nitrobenzaldehyde | p-Cresol | 120 | 40 |

Conclusion

The is a mature field with a diverse and powerful toolkit of methodologies. While traditional Suzuki-Miyaura coupling remains a reliable and versatile workhorse, modern approaches such as directed C-H hydroxylation and catalytic aromatization offer significant advantages in terms of atom economy and step efficiency. The choice of synthetic route should be guided by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to make informed experimental choices and to successfully synthesize these valuable compounds for applications in catalysis, medicine, and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. Research Portal [laro.lanl.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-Phenoxypyridyl Dinucleating Ligands for Assembly of Diiron(II) Complexes: Efficient Reactivity with O[subscript 2] to Form (μ-Oxo)diiron(III) Units [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 14. Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-{[(Pyridin-2-yl)amino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

physical and chemical properties of 2-(pyridin-2-yl)phenol

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(pyridin-2-yl)phenol

Foreword: A Molecule of Duality and Design

As a Senior Application Scientist, one comes to appreciate molecules not just for their static properties but for their dynamic potential. This compound, also known as 2-(2-hydroxyphenyl)pyridine (HPP), is a prime example of such a molecule. It is, at its core, a study in duality. It possesses both a weakly acidic phenolic hydroxyl group and a basic pyridine nitrogen, creating a fascinating internal push-pull of electron density. This seemingly simple biphenyl-type architecture belies a rich and complex character, making it an exceptionally versatile building block for researchers in catalysis, materials science, and drug development. Its rigid, planar structure, locked in place by a strong intramolecular hydrogen bond, provides a pre-organized scaffold for metal chelation, a critical feature for designing efficient catalysts and functional materials. This guide moves beyond a simple datasheet to explore the causality behind its properties and the experimental logic that underpins its application.

Synthesis: Forging the Carbon-Carbon Bond

The primary challenge in synthesizing this compound is the construction of the C-C bond between the pyridine and phenol rings. While various methods exist, modern cross-coupling reactions offer the most efficient and versatile routes. The Suzuki-Miyaura coupling is particularly prevalent due to its functional group tolerance and generally high yields.

The logic behind this choice rests on the availability of starting materials and the robustness of the palladium catalyst system. The reaction couples an aryl boronic acid (or ester) with an aryl halide. In a typical approach, 2-bromopyridine is coupled with 2-methoxyphenylboronic acid. The methoxy group serves as a protected form of the phenol; its subsequent cleavage with a reagent like boron tribromide (BBr₃) is a reliable and high-yielding final step.

Experimental Protocol: Suzuki Coupling Route

This protocol is a representative synthesis adapted from methodologies described for similar cross-coupling reactions[1].

Step 1: Suzuki-Miyaura Coupling to form 2-(2-methoxyphenyl)pyridine

-

Inert Atmosphere: To a flame-dried 250 mL Schlenk flask, add 2-methoxyphenylboronic acid (1.52 g, 10 mmol, 1.0 equiv.), 2-bromopyridine (1.58 g, 10 mmol, 1.0 equiv.), and potassium carbonate (4.14 g, 30 mmol, 3.0 equiv.).

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).

-

Solvent Addition: Add a degassed mixture of toluene (60 mL) and ethanol (15 mL).

-

Reaction: Heat the mixture to reflux (approx. 90-95 °C) under argon for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature. Add 50 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 2-(2-methoxyphenyl)pyridine as a colorless oil.

Step 2: Demethylation to form this compound

-

Inert Atmosphere: Dissolve the 2-(2-methoxyphenyl)pyridine (1.85 g, 10 mmol, 1.0 equiv.) from Step 1 in anhydrous dichloromethane (50 mL) in a flame-dried Schlenk flask under argon.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add boron tribromide (BBr₃) (1.0 M solution in dichloromethane, 12 mL, 12 mmol, 1.2 equiv.) dropwise over 20 minutes. A precipitate may form.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.

-

Work-up: Extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white to off-white solid.

Caption: Synthetic workflow for this compound via Suzuki coupling.

Core Physical and Structural Properties

The physical properties of this compound are summarized below. These values are fundamental for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| CAS Number | 33421-36-2 | [2] |

| Molecular Formula | C₁₁H₉NO | [3] |

| Molecular Weight | 171.20 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Supplier Data |

| Melting Point | 68-72 °C | Supplier Data |

| Storage | 2-8°C, Inert atmosphere | [2][3] |

Structural Insights: The Intramolecular Hydrogen Bond

This O-H···N interaction is the dominant force governing the molecule's conformation. It enforces a high degree of planarity between the two aromatic rings, which is a crucial attribute for its function as a chelating ligand. This pre-organization minimizes the entropic penalty upon coordination to a metal ion, leading to thermodynamically stable metal complexes.

Caption: Planar structure enforced by an O-H···N hydrogen bond.

Chemical and Spectroscopic Profile

The unique chemical nature of this compound stems from the interplay between its acidic and basic centers.

Acidity and Basicity (pKa)

The molecule exhibits dual reactivity. The phenolic hydroxyl group is acidic, while the pyridine nitrogen is basic (a Lewis base).

| Group | Function | Estimated pKa (in water) | Rationale |

| Phenolic -OH | Proton Donor | ~9.5 - 10.0 | Similar to phenol (pKa ~10), slightly more acidic due to the electron-withdrawing nature of the adjacent pyridine ring. |

| Pyridinium (N-H⁺) | Proton Acceptor | ~4.8 - 5.2 | Similar to the pyridinium ion (pKa ~5.2). The phenyl group has a minor electronic effect. |

The intramolecular hydrogen bond thermodynamically stabilizes the neutral form, which can influence the apparent pKa values, particularly in non-polar solvents.

Coordination Chemistry: A Bidentate N,O-Chelator

Upon deprotonation of the phenolic group, this compound acts as a potent monoanionic, bidentate ligand. It coordinates to metal ions through the pyridine nitrogen and the phenolate oxygen, forming a highly stable five-membered chelate ring. This N,O-coordination motif is fundamental to its utility in catalysis and materials science[3]. It forms stable complexes with a wide range of transition metals, including Pd(II), Cu(II), Fe(III), and Al(III)[4][5].

Caption: Bidentate N,O-chelation to a generic metal ion (M²⁺).

Spectroscopic Characterization

The spectroscopic data provide a definitive fingerprint for the molecule, with features that confirm its key structural aspects.

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment & Interpretation |

| FT-IR | ~3000-2500 (very broad) | O-H stretch. The extreme broadness is characteristic of a very strong intramolecular hydrogen bond[6]. |

| ~1610, 1590, 1450 | Aromatic C=C and C=N stretching vibrations. | |

| ¹H NMR | ~8.6-8.7 (d) | Pyridine H6 (proton ortho to N), deshielded by the nitrogen lone pair. |

| (Estimated in CDCl₃) | ~7.0-8.0 (m) | Remaining 7 aromatic protons, forming a complex multiplet pattern. |

| ~13-14 (br s) | Phenolic OH. Very downfield and broad due to the strong H-bond; may not be observed in all conditions. | |

| ¹³C NMR | ~155-160 | C2 (phenol ring, attached to O) and C2' (pyridine ring, attached to phenyl). |

| (Estimated in CDCl₃) | ~115-150 | Remaining 9 aromatic carbons. |

| UV-Vis | ~250-280 nm, ~320-340 nm | π → π* transitions within the conjugated aromatic system. The exact λ_max is solvent-dependent. |

Reactivity and Applications

The true value of this compound lies in its application as a ligand and synthetic intermediate.

Ligand in Homogeneous Catalysis

The rigid, planar N,O-chelate structure makes it an excellent "ancillary" or "spectator" ligand in transition metal catalysis. When bound to a metal like palladium, it stabilizes the catalytic center and modulates its electronic properties without typically participating directly in the bond-forming steps. This stability is crucial for catalyst longevity and efficiency in reactions like Suzuki-Miyaura and Heck cross-couplings[3].

Caption: General catalytic cycle featuring a Pd-HPP complex.

Functional Materials: OLEDs and Sensors

The conjugated π-system of this compound and its derivatives makes them attractive for materials science. Metal complexes of this ligand, particularly with ions like Be²⁺, Al³⁺, or Zn²⁺, can exhibit strong fluorescence or phosphorescence. This property is exploited in the design of emissive layers for Organic Light-Emitting Diodes (OLEDs)[7][8].

Furthermore, the interaction of the ligand with specific metal ions can induce a significant change in its photophysical properties, such as a "turn-on" fluorescence response. This chelation-enhanced fluorescence (CHEF) effect is the basis for its use in highly sensitive and selective fluorescent sensors for detecting metal ions in biological or environmental samples[3][9].

Conclusion

This compound is a molecule where structure dictates function with exceptional clarity. Its synthesis via cross-coupling is robust, and its properties are dominated by the intramolecular hydrogen bond that pre-organizes it for metal chelation. This N,O-bidentate scaffold provides the stability required for demanding catalytic applications while its conjugated electronic structure opens avenues in the world of advanced functional materials. For the researcher, scientist, or drug development professional, this compound is not merely an intermediate but a foundational tool for innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. 33421-36-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. KR101491677B1 - OLED Device employing alkali metal cluster compounds - Google Patents [patents.google.com]

- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 9. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 2-(pyridin-2-yl)phenol

Abstract

This technical guide provides a comprehensive analysis of the structural and electronic properties of 2-(pyridin-2-yl)phenol (HPOP), a molecule of significant interest in coordination chemistry, materials science, and photophysics. While a definitive single-crystal X-ray structure for the parent HPOP molecule (C₁₁H₉NO) is not publicly available, this paper presents a detailed examination based on the crystallographically characterized analogue, 6-(2-hydroxyphenyl)pyridine-2-carbonitrile. We delve into the synthesis and crystallization protocols, explore the pivotal role of the intramolecular O-H···N hydrogen bond in dictating a planar molecular conformation, and present its detailed crystallographic parameters. The guide further connects these structural features to the molecule's notable photophysical behaviors, such as Excited-State Intramolecular Proton Transfer (ESIPT), and discusses its applications as a versatile chelating ligand. Methodologies for structural determination and computational analysis are provided to equip researchers and drug development professionals with a thorough understanding of this important molecular scaffold.

Introduction: The Significance of the 2-(hydroxyphenyl)pyridine Scaffold

This compound, also known as 2-(2-hydroxyphenyl)pyridine, is a bifunctional organic compound featuring a phenol ring directly linked to a pyridine ring at the 2-position. This specific arrangement creates a pre-organized binding pocket involving the phenolic hydroxyl group and the pyridyl nitrogen atom, making it an exceptional chelating ligand for a wide array of metal ions.[1] Its utility extends beyond coordination chemistry into the realm of functional materials, where it serves as a building block for fluorescent sensors, organic semiconductors, and photoresponsive compounds.[1]

The core interest in this molecule from a structural perspective lies in the powerful intramolecular hydrogen bond formed between the phenolic proton (donor) and the nitrogen lone pair of the pyridine ring (acceptor). This interaction locks the molecule into a nearly planar conformation, which has profound implications for its electronic structure and photophysical properties. The molecule is a classic example of a system capable of undergoing Excited-State Intramolecular Proton Transfer (ESIPT), a process where the proton shuttles from the oxygen to the nitrogen upon photoexcitation.[2] This phenomenon is the basis for its use in various applications, including as a photostabilizer and in the design of novel fluorophores.

This guide will provide an in-depth look at the structural underpinnings of these properties, using high-quality data from a closely related analogue to provide authoritative insights.

Synthesis and Crystallization

The synthesis of 2-(pyridin-2-yl)phenols can be achieved through several modern organic chemistry methodologies. A prominent method involves a Palladium-catalyzed dehydrogenation of 2-(pyridin-2-yl)cyclohexan-1-ones, which are themselves readily prepared from substituted pyridine N-oxides and cyclohexanones. This strategy is versatile and allows for the synthesis of a variety of derivatives.[3] Alternative approaches utilize cross-coupling reactions, such as Suzuki or Negishi couplings, between a suitably protected 2-halophenol and a 2-pyridylboronic acid or organozinc reagent.[4]

Protocol for Obtaining Single Crystals:

High-quality single crystals suitable for X-ray diffraction are paramount for unambiguous structure determination. The following is a generalized protocol based on common recrystallization techniques for aromatic compounds.

-

Solvent Selection: Begin by dissolving the crude this compound product in a minimum amount of a suitable hot solvent. Good candidates include chloroform, ethanol, or toluene, in which the compound has high solubility at elevated temperatures and lower solubility at room temperature.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

-

Slow Evaporation: Transfer the clear, hot solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. This allows for the slow evaporation of the solvent over several days at room temperature. Slow crystal growth is critical for minimizing defects and obtaining well-defined crystals.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

-

Washing and Drying: Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then allow them to air dry.

Crystal Structure Analysis

As a definitive crystal structure for this compound is not available in open crystallographic databases, we present a detailed analysis based on the published structure of 6-(2-hydroxyphenyl)pyridine-2-carbonitrile .[5] This analogue differs only by a cyano (-CN) group at the 6-position of the pyridine ring, which is not expected to fundamentally alter the core conformation governed by the intramolecular hydrogen bond.

Crystallographic Data and Molecular Geometry

The structure of 6-(2-hydroxyphenyl)pyridine-2-carbonitrile was solved by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[5] The key data are summarized below.

| Parameter | Value for 6-(2-hydroxyphenyl)pyridine-2-carbonitrile[5] |

| Chemical Formula | C₁₂H₈N₂O |

| Formula Weight | 196.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 11.768(2) Å |

| b | 8.057(1) Å |

| c | 21.363(4) Å |

| β | 106.83(1)° |

| Volume | 1938.7(4) ų |

| Z | 8 |

| Final R value | 0.060 for 1688 reflections |

The most striking feature of the molecular structure is its high degree of planarity. The dihedral angle between the mean planes of the pyridine and phenyl rings is a mere 1.4(1)°.[5] This co-planar arrangement is a direct consequence of the strong intramolecular hydrogen bond.

The Intramolecular Hydrogen Bond: The Structural Linchpin

The defining feature of the this compound scaffold is the robust intramolecular hydrogen bond between the phenolic hydroxyl group and the pyridyl nitrogen atom. In the crystal structure of the nitrile analogue, this O-H···N bond results in an O···N distance of 2.586(2) Å.[5] This is a very short and therefore strong hydrogen bond, which provides the energetic driving force to overcome the steric hindrance that would otherwise favor a twisted conformation between the two aromatic rings.

This hydrogen bond creates a six-membered pseudo-aromatic ring (N-C-C-C-O-H), which contributes to the electronic delocalization and overall stability of the planar conformer. The existence of this bond is the primary structural determinant for the molecule's photophysical properties, particularly ESIPT.[2]

Workflow for Crystal Structure Determination

The process of determining a molecular crystal structure is a well-established workflow in chemistry and materials science.

Caption: Standard workflow for single-crystal X-ray crystallography.

Relationship Between Structure and Photophysical Properties

The rigid, planar structure enforced by the intramolecular hydrogen bond is directly responsible for the fascinating photochemistry of this compound.

Excited-State Intramolecular Proton Transfer (ESPT)

Upon absorption of a photon (typically UV light), the electronic distribution of the molecule changes. The phenolic proton becomes more acidic, and the pyridyl nitrogen becomes more basic. This drives the ultrafast transfer of the proton from the oxygen to the nitrogen, forming a transient keto-tautomer in the excited state.[2]

This process, ESIPT, provides an efficient non-radiative decay pathway for the excited state, allowing the molecule to dissipate the absorbed energy without undergoing photodegradation. The keto-tautomer can then relax back to the ground state, returning the proton to the oxygen and completing the cycle. The fluorescence observed in these systems often originates from this transient tautomer, resulting in a large Stokes shift (a significant difference between the absorption and emission wavelengths).

Logical Diagram of the ESIPT Process

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Connection to Photochromism

The fundamental proton transfer mechanism in this compound is closely related to the phenomenon of photochromism observed in N-salicylideneaniline (SA) derivatives.[6][7] In these compounds, light induces a similar proton transfer and isomerization, leading to a change in color. Studies on SA derivatives have shown that the ability to undergo photochromism is highly dependent on the crystal packing and the available free volume in the crystal lattice, which allows for the necessary conformational changes.[6] Although this compound itself is not typically classified as photochromic, its structural motif provides a foundational model for understanding the structural prerequisites for solid-state photo-reactivity.

Applications in Drug Development and Materials Science

The unique structural and electronic properties of this compound make it a valuable scaffold for various applications:

-

Coordination Chemistry: As a bidentate, monoanionic ligand, it forms stable complexes with a vast range of transition metals. These complexes are investigated for their catalytic activity, magnetic properties, and as luminescent materials.

-

Drug Development: The phenol-pyridine motif is a recognized pharmacophore. Its ability to chelate metal ions is relevant to the design of metalloenzyme inhibitors or agents that can modulate metal ion homeostasis.

-

Fluorescent Probes: The ESIPT properties can be harnessed to design fluorescent sensors. Modification of the phenol or pyridine rings can tune the emission properties, making them sensitive to the local environment, pH, or the presence of specific analytes like metal ions.

Conclusion

The crystal structure of this compound, inferred from high-quality data of a close analogue, is dominated by a strong intramolecular hydrogen bond that enforces a planar molecular conformation. This key structural feature is the origin of its characteristic photophysical behavior, namely its propensity to undergo efficient Excited-State Intramolecular Proton Transfer. This guide has detailed the synthesis, structural parameters, and the inextricable link between the molecule's static structure and its dynamic photochemical properties. For researchers in materials science and drug discovery, a firm grasp of these structure-property relationships is essential for the rational design of new functional molecules and materials based on the versatile 2-(2-hydroxyphenyl)pyridine scaffold.

References

- 1. This compound [myskinrecipes.com]

- 2. Excited state proton transfer (ESPT) from phenol to nitrogen and carbon in (2-hydroxyphenyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Relationship between crystal structures and photochromic properties of N-salicylideneaminopyridine derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(pyridin-2-yl)phenol

This guide provides an in-depth technical exploration of the essential spectroscopic techniques used to characterize 2-(pyridin-2-yl)phenol (HPOP), a molecule of significant interest in coordination chemistry, materials science, and drug development.[1] Its unique photophysical properties, primarily driven by an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, make a thorough spectroscopic analysis crucial for its application.[2][3][4] This document moves beyond mere procedural descriptions to offer insights into the causality behind experimental choices, ensuring a robust and validated characterization workflow.

Foundational Understanding: Structure and Photophysics

This compound is a bifunctional molecule featuring a phenolic hydroxyl group ortho to a pyridine ring. This specific arrangement facilitates a strong intramolecular hydrogen bond between the phenolic proton and the pyridine nitrogen atom. This structural feature is the cornerstone of its most notable characteristic: Excited-State Intramolecular Proton Transfer (ESIPT).

Upon photoexcitation, the acidity of the phenol and the basicity of the pyridine nitrogen increase, triggering an ultrafast transfer of the proton to form an excited-state keto-tautomer.[2][3] This process is central to its fluorescent behavior and is a key focus of its spectroscopic analysis.

Caption: Structure of this compound (HPOP).

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is the first step in photophysical characterization, providing fundamental information about the electronic transitions within the molecule. For HPOP, we anticipate observing π→π* transitions associated with the conjugated aromatic system.

Causality in Experimental Design

The choice of solvent is critical as it can influence the ground-state equilibrium and the energy of electronic transitions. A non-polar solvent like cyclohexane provides a baseline spectrum with minimal solute-solvent interaction. In contrast, polar protic solvents like methanol can form intermolecular hydrogen bonds, potentially competing with the intramolecular H-bond of HPOP and subtly shifting the absorption maxima (solvatochromism).

Experimental Protocol: UV-Vis Absorption

-

Solution Preparation: Prepare a stock solution of HPOP (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile). From this, prepare a dilute working solution (e.g., 10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference/blank.

-

Blank Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Sample Measurement: Replace the blank cuvette in the sample path with a cuvette containing the HPOP solution.

-

Data Acquisition: Scan a suitable wavelength range (e.g., 200-450 nm) to capture all relevant electronic transitions. The primary absorption band for phenolic compounds is typically around 280 nm.[5]

Caption: Experimental workflow for UV-Vis spectroscopy.

Data Interpretation and Summary

The spectrum of HPOP typically displays intense absorption bands in the UV region, corresponding to π→π* transitions of the phenyl and pyridine rings. The exact position of the absorption maximum (λmax) can vary slightly with the solvent.

| Solvent | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Acetonitrile | ~300-340 nm | ~3,000 - 5,000 |

| Methanol | ~305-345 nm | ~3,000 - 5,000 |

| Cyclohexane | ~295-335 nm | ~2,500 - 4,500 |

Note: Exact values can vary based on instrument and purity.

Fluorescence Spectroscopy: Unveiling the ESIPT Phenomenon

Fluorescence spectroscopy is the most powerful tool for investigating the hallmark feature of HPOP: its Excited-State Intramolecular Proton Transfer. The ESIPT process results in a significant separation between the absorption and emission maxima, known as a large Stokes shift.

The ESIPT Mechanism

The process can be visualized as a four-level photocycle. The molecule absorbs a photon in its ground-state enol form (E). In the excited state, it undergoes a rapid, barrierless proton transfer to the keto-tautomer form (K*). This tautomer is responsible for the fluorescence emission, relaxing to its unstable ground state (K) before rapidly reverting to the stable enol form (E). This cycle explains the characteristic large Stokes shift, as emission occurs from a different, lower-energy species than the one that was initially excited.[2][3]

Caption: The four-level photocycle of ESIPT in HPOP.

Experimental Protocol: Fluorescence Spectroscopy

-

Solution Preparation: Use the same stock solution as for UV-Vis. Prepare a very dilute working solution (e.g., 1 µM) to avoid inner-filter effects and concentration quenching. The absorbance at the excitation wavelength should be below 0.1.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (determined from a preliminary scan) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum, confirming the emitting species originates from the ground state molecule.

-

Emission Spectrum: Set the excitation monochromator to the absorption maximum (λmax from UV-Vis). Scan the emission monochromator over a longer wavelength range (e.g., 350-600 nm).

-

Quantum Yield (Optional but Recommended): Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate) to quantify the efficiency of the emission process.

Data Interpretation and Summary

The most striking feature will be the large Stokes shift. While HPOP absorbs in the UV region (~340 nm), its emission is typically in the visible region (~450-500 nm). The presence of a single, Stokes-shifted emission band is strong evidence for an efficient ESIPT process where the E* form converts completely to the K* form before emission can occur.[4]

| Solvent | λex (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Acetonitrile | ~340 | ~480 | ~10,000 |

| Methanol | ~345 | ~495 | ~10,200 |

| Cyclohexane | ~335 | ~450 | ~9,500 |

Note: Values are illustrative and depend on the specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy is indispensable for confirming the chemical structure of HPOP. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Causality in Experimental Design

The choice of deuterated solvent is important. CDCl₃ is a common choice, but DMSO-d₆ is often preferred for molecules with exchangeable protons like the phenolic -OH, as it slows down the exchange rate and can result in a sharper, more easily identifiable signal.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of HPOP in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The spectral window should typically be from 0 to 12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment but provides a single peak for each unique carbon atom. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.[6]

Caption: Workflow for NMR-based structural confirmation.

Data Interpretation and Summary

The NMR spectra will confirm the connectivity of the pyridine and phenol rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating nature of the hydroxyl group.

| Technique | Signal Type | Expected Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | Broad Singlet | 10.0 - 13.0 (solvent dependent) | Phenolic -OH |

| Multiplets | 8.0 - 8.5 | Pyridine ring protons | |

| Multiplets | 6.8 - 7.8 | Phenol & Pyridine ring protons | |

| ¹³C NMR | Quaternary | 155 - 160 | C-OH |

| Quaternary | 150 - 158 | C-N (Pyridine) | |

| Aromatic CH | 115 - 148 | Aromatic carbons |

Note: Specific shifts and coupling patterns require detailed analysis of 2D NMR or comparison with simulated spectra.[7][8][9]

Infrared (IR) Spectroscopy & Mass Spectrometry: Functional Group and Mass Verification

These techniques provide final, confirmatory data on the functional groups present and the overall molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups through their vibrational frequencies. For HPOP, the most diagnostic peak is the O-H stretch. Due to the strong intramolecular hydrogen bonding, this peak is expected to be broad and appear at a lower wavenumber (e.g., 3000-3400 cm⁻¹) compared to a "free" O-H stretch.[10]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (H-bonded) | 3000 - 3400 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp |

| Aromatic C=C / C=N Stretch | 1400 - 1650 | Multiple sharp peaks |

| C-O Stretch | 1200 - 1250 | Strong, sharp |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the primary peak observed will be the protonated molecular ion.

| Formula | Exact Mass | Ionization Mode | Expected m/z |

| C₁₁H₉NO | 171.07 | ESI (+) | 172.08 [M+H]⁺ |

Conclusion

The comprehensive characterization of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. UV-Visible spectroscopy defines the ground-state electronic properties, while fluorescence spectroscopy reveals the fascinating excited-state dynamics governed by ESIPT. NMR spectroscopy provides an unambiguous confirmation of the molecular structure, and finally, IR and Mass Spectrometry verify the presence of key functional groups and the compound's molecular weight. Together, these methods provide the robust, validated dataset required for confident use of HPOP in advanced research and development applications.

References

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. This compound(33421-36-2) 1H NMR [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

Introduction: The Convergence of Two Privileged Scaffolds

An In-depth Technical Guide to Pyridine-Phenolic Compounds: From Synthesis to Therapeutic Application

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. Both the pyridine ring and the phenolic hydroxyl group are independently recognized as "privileged scaffolds" due to their versatile chemical properties and their ability to interact with a wide array of biological targets.[1][2][3] Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, imparts unique characteristics such as aqueous solubility, basicity, and the capacity to form crucial hydrogen bonds.[2][][5] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are renowned for their antioxidant properties and their role as hydrogen bond donors and acceptors in enzyme active sites.[1]

The fusion of these two moieties into a single molecular entity—the pyridine-phenolic compound—creates a powerful synergy. These amphoteric molecules, possessing both a basic nitrogen center and an acidic hydroxyl group, exhibit a rich and diverse range of biological activities.[6][7] They have emerged as promising candidates in the development of novel therapeutics for a multitude of diseases, including cancer, microbial infections, and inflammatory conditions.[1][5][8]

This technical guide offers a comprehensive exploration of pyridine-phenolic compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, from synthetic strategies to biological evaluation. We will explore the intricate relationship between chemical structure and biological function, providing the foundational knowledge and practical protocols necessary to harness the full potential of this remarkable class of compounds.

Part 1: Synthesis and Purification Strategies

The successful biological evaluation of pyridine-phenolic compounds is contingent upon their synthesis in high purity and yield. While numerous methods exist for constructing the pyridine core, modern cross-coupling reactions have become the cornerstone for efficiently linking the pyridine and phenolic moieties.

Core Synthetic Approach: Suzuki-Miyaura Coupling and Demethylation

A robust and widely adopted two-step strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a demethylation step to unmask the phenolic hydroxyl group.[6][9] This approach is favored for its high yields, tolerance of various functional groups, and the commercial availability of a wide range of starting materials.

Causality of the Approach:

-

Suzuki-Miyaura Coupling: This reaction is chosen for its reliability in forming C-C bonds between aryl halides (or triflates) and aryl boronic acids (or esters). The use of a methoxy-substituted phenylboronic acid is a key strategic decision. The methoxy group acts as a stable and non-reactive protecting group for the eventual phenol, preventing it from interfering with the palladium catalyst or undergoing side reactions during the coupling step.

-

Demethylation: Following successful coupling, the methoxy group is cleaved to reveal the free phenol. Boron tribromide (BBr₃) is a common and highly effective reagent for this transformation due to its strong Lewis acidity, which readily coordinates to the ether oxygen and facilitates cleavage.

Caption: General workflow for the synthesis of pyridine-phenolic compounds.

Experimental Protocol: Synthesis of 2-(2'-hydroxyphenyl)pyridine

This protocol details a refined synthesis and purification process adapted from established methods.[6][9] The self-validating nature of this protocol lies in the purification strategy, which leverages the amphoteric properties of the final product to achieve high purity without requiring complex chromatography.

Step 1: Suzuki-Miyaura Coupling - Synthesis of 2-(2'-methoxyphenyl)pyridine

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromopyridine (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and water. The biphasic system is crucial; the inorganic base resides in the aqueous phase, and the organic reactants and catalyst are in the toluene.

-

Catalyst Addition: Degas the mixture by bubbling with nitrogen for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methoxy-protected product.

Step 2: Demethylation - Synthesis of 2-(2'-hydroxyphenyl)pyridine

-

Reaction Setup: Dissolve the crude 2-(2'-methoxyphenyl)pyridine from the previous step in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron tribromide (BBr₃) (1.2 eq, typically a 1M solution in DCM) dropwise. The reaction is exothermic and releases HBr gas.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

-

Quenching: Carefully and slowly quench the reaction by adding methanol at 0 °C, followed by water.

Step 3: Facile Acid/Base Purification

This purification is critical and leverages the compound's unique properties.[6][9]

-

Acid Wash (Removes Neutral Impurities): Adjust the pH of the aqueous solution to ~2 with dilute HCl. The basic pyridine nitrogen is protonated, rendering the entire molecule water-soluble. Wash this acidic aqueous solution with an organic solvent like ethyl acetate to remove any non-basic organic impurities.

-

Base Wash (Isolates Product): Adjust the pH of the aqueous layer to ~8-9 with a base (e.g., NaOH or NaHCO₃). This deprotonates the phenolic hydroxyl group, forming the phenoxide, which keeps the compound in the aqueous layer. Wash again with an organic solvent to remove any non-acidic impurities.

-

Product Isolation: Adjust the pH to the isoelectric point (~7), where the compound is least soluble. The final pyridine-phenolic product will often precipitate out or can be extracted with an organic solvent like ethyl acetate. Dry the organic extracts and concentrate to yield the high-purity product.

Part 2: Biological Activities and Therapeutic Landscape

Pyridine-phenolic compounds exhibit a remarkably broad spectrum of biological activities, positioning them as valuable scaffolds for drug discovery.[8][10] Their mechanism of action often stems from their ability to chelate metal ions, interact with enzyme active sites through hydrogen bonding, and participate in redox processes.

Antimicrobial and Antiviral Activity

The pyridine nucleus is a cornerstone in the development of antimicrobial agents. When combined with a phenolic group, the resulting compounds show potent activity against a range of pathogens.

-

Antibacterial/Antifungal: These compounds can disrupt essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid metabolism. They have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[][11] The presence of additional functional groups can further enhance this activity.[12]

-

Antiviral: Pyridine derivatives have been investigated as antiviral agents, with some showing promise in inhibiting viral replication.[1][13] The singular presence of the pyridine nucleus, often in conjunction with another heterocycle, can confer specific geometries that lead to selective interaction with viral proteins.[12]

Anticancer and Antiproliferative Potential

The development of novel anticancer therapeutics is a primary focus for the application of pyridine-phenolic compounds.[1][5] Several analogues have demonstrated significant antitumor activity.[5]

-

Mechanism of Action: Their antiproliferative effects are often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8] The structure-activity relationship (SAR) is particularly important in this context, as the position and nature of substituents on both the pyridine and phenyl rings can drastically alter efficacy.[14][15][16]

-

SAR Insights: Studies have shown that the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance antiproliferative activity.[14][15][16] Conversely, bulky groups or halogen atoms may decrease activity, likely due to steric hindrance at the target binding site.[14][15]

Caption: Structure-Activity Relationship (SAR) principles for pyridine-phenolic compounds.

Other Notable Biological Activities

The therapeutic potential of these compounds extends beyond anti-infective and anticancer applications.

| Biological Activity | Description | Representative References |

| Anti-inflammatory | Inhibition of inflammatory pathways, such as nitric oxide (NO) production in macrophages. | [1][17] |

| Antioxidant | Ability to scavenge free radicals, largely attributed to the phenolic hydroxyl group. | [1] |

| Antidiabetic | Potential to modulate pathways involved in glucose metabolism. | [1] |

| Anti-TB | Specific activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. |

Part 3: Applications in Drug Development and Diagnostics

The favorable physicochemical and biological properties of pyridine-phenolic compounds make them highly valuable in both therapeutic and diagnostic applications.

Role as Chemosensors

The N,O-chelate system formed by the pyridine nitrogen and phenolic oxygen is highly effective at complexing with metal ions.[6][7] This property has been exploited to develop sensitive and selective chemosensors. For instance, 2-(2'-hydroxyphenyl)pyridine has been shown to act as a "switch-on" fluorescence sensor for beryllium ions in aqueous solutions at nanomolar concentrations.[6][7][9]

Causality of Sensing Mechanism: In its free form, the compound may exhibit low fluorescence. Upon binding to a target metal ion like Be²⁺, the molecule's conformation becomes more rigid, and the electronic properties are altered. This chelation-enhanced fluorescence (CHEF) effect leads to a significant increase in fluorescence intensity, providing a measurable signal for detection.

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

To validate the biological activity of newly synthesized compounds, a standard protocol such as a Minimum Inhibitory Concentration (MIC) assay is essential.

-

Preparation: Prepare a stock solution of the synthesized pyridine-phenolic compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a growth medium like Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the growth medium to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (medium + inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Conclusion and Future Outlook

Pyridine-phenolic compounds represent a confluence of desirable traits for drug discovery and development. Their synthesis is well-established, their physicochemical properties are tunable, and their biological activity is both potent and broad-spectrum. The insights gained from structure-activity relationship studies continue to guide the rational design of new derivatives with enhanced potency and selectivity.[14][18][19]

Future research will likely focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

Pharmacokinetic Optimization: Modifying the core scaffold to improve drug-like properties such as absorption, distribution, metabolism, and excretion (ADME).

-

Expansion to New Targets: Leveraging the scaffold's versatility to design inhibitors for novel biological targets in areas of unmet medical need.

As our understanding of the chemical biology of these compounds deepens, the pyridine-phenolic framework is poised to remain a highly productive and enduring scaffold in the quest for next-generation therapeutics and advanced diagnostic tools.

References

- 1. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [laro.lanl.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. investigadores.unison.mx [investigadores.unison.mx]

- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity relationships of selected pyridines. III. Log Kow analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(pyridin-2-yl)phenol (CAS: 33421-36-2)

Abstract

2-(pyridin-2-yl)phenol, a heterocyclic compound featuring a phenol ring substituted at the ortho position with a pyridine moiety, is a molecule of significant interest in modern chemistry.[1] Its unique structure, possessing both a phenolic hydroxyl group and a pyridine nitrogen atom, makes it an exceptional bidentate ligand in coordination chemistry.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and diverse applications. We delve into its pivotal role as a ligand for transition metal catalysts, a building block for functional materials like Organic Light-Emitting Diodes (OLEDs), and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the technical knowledge required for its effective utilization.

Core Physicochemical & Spectroscopic Profile

This compound is typically a yellow, solid crystalline substance soluble in common organic solvents.[1] Its structural arrangement allows for intramolecular hydrogen bonding between the phenolic proton and the pyridine nitrogen, influencing its conformational properties and reactivity.

Key Properties

| Property | Value | Source |

| CAS Number | 33421-36-2 | [3][4] |

| Molecular Formula | C₁₁H₉NO | [4] |

| Molecular Weight | 171.20 g/mol | [4] |

| Purity | Typically ≥97-98% | [4][5] |

| Appearance | Yellow Powder/Solid | [1] |

| Storage | Room temperature, inert atmosphere | [4][6] |

| SMILES | OC1=CC=CC=C1C2=NC=CC=C2 | [4] |

| Topological Polar Surface Area | 33.12 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Spectroscopic Signature

The elucidation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

The IR spectrum is dominated by a few key features that confirm the presence of its primary functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.[7] The broadness is due to hydrogen bonding.

-

C-H Aromatic Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

-

C=C and C=N Aromatic Stretch: A series of absorptions in the 1450-1610 cm⁻¹ region are indicative of the pyridine and phenyl rings.[7]

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule.

-

¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (typically 6.8-8.7 ppm). The phenolic proton may appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The distinct protons on both the pyridine and phenol rings will have unique chemical shifts and coupling constants, allowing for full assignment.

-

¹³C NMR: The spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming its asymmetry. The carbon atom attached to the hydroxyl group will be shifted downfield (e.g., ~155-160 ppm), while the pyridine carbons will appear in their characteristic regions.

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak will appear at an m/z ratio corresponding to the molecular weight, approximately 171.20.[4][8] High-resolution mass spectrometry can confirm the elemental composition, C₁₁H₉NO.

Synthesis Methodologies: A Mechanistic Perspective

Several synthetic routes to this compound have been developed. A modern and efficient approach involves the palladium-catalyzed dehydrogenation of a 2-(pyridin-2-yl)cyclohexan-1-one precursor.[9] This method is advantageous as the starting material is readily accessible, and the transformation proceeds in high yield.[9]

Palladium-Catalyzed Dehydrogenation

This strategy leverages the ability of a palladium on carbon (Pd/C) catalyst to facilitate the removal of hydrogen atoms, converting the cyclohexanone ring into an aromatic phenol ring.[9]

Causality Behind Experimental Choices:

-

Catalyst: 5% Pd/C is a robust and reusable heterogeneous catalyst ideal for dehydrogenation reactions. It provides a high surface area for the reaction to occur.

-

Solvent: 1,4-Dioxane is used as a high-boiling point solvent, allowing the reaction to be conducted at the elevated temperatures (110 °C) required for efficient dehydrogenation.[9]

-

Atmosphere: The reaction is run under an inert argon atmosphere to prevent oxidation of the starting materials, intermediates, and the catalyst at high temperatures.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

The following is a representative protocol based on established literature.[9]

-

Vessel Preparation: A 100 mL Schlenk tube is flame-dried under a vacuum and subsequently cooled to room temperature under an argon atmosphere.

-

Reagent Addition: To the tube, add 2-(pyridin-2-yl)cyclohexan-1-one (1.0 mmol, 1 equiv.), 1,4-dioxane (10 mL), and 5% Pd/C (10 mol %).

-

Reaction: The tube is sealed and the mixture is heated to 110 °C in an oil bath with vigorous stirring.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Workup: The reaction mixture is cooled to room temperature. The crude mixture is then filtered to remove the Pd/C catalyst and concentrated under reduced pressure.

-

Purification: The resulting residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford the pure this compound.[3]

Key Applications and Mechanisms of Action

The utility of this compound stems from its unique bifunctional nature, which is exploited in coordination chemistry, materials science, and medicinal chemistry.

Coordination Chemistry and Catalysis

The ortho-positioning of the phenolic hydroxyl group and the pyridine nitrogen atom allows this compound to act as an effective bidentate chelating ligand for a wide array of transition metals.[1][2] Upon deprotonation of the phenol, it forms a stable six-membered ring with a metal center.

Caption: Chelation of a metal ion by the 2-(pyridin-2-yl)phenolate ligand.

These metal complexes are not merely structural curiosities; they possess significant catalytic and photophysical properties.

-

Catalysis: Metal complexes derived from this ligand are valuable in catalytic systems, particularly for cross-coupling reactions.[2] The ligand framework can stabilize the metal center in various oxidation states, facilitating catalytic cycles.

-

Photophysical Properties: Many of the metal complexes exhibit intense luminescence.[10][11] This property is highly sought after for applications in chemical sensing and as emissive materials in Organic Light-Emitting Diodes (OLEDs). The electronic properties of the complex, such as the energy of the metal-to-ligand charge-transfer (MLCT) state, can be fine-tuned by modifying the ligand or the metal center.[10][12]

Materials Science

As a building block for functional organic materials, this compound and its derivatives are of growing interest.[2]

-

OLEDs: The aforementioned luminescent metal complexes are prime candidates for phosphorescent emitters in OLED devices.[13] Additionally, the core structure can be incorporated into larger conjugated systems designed as hole-transporting materials (HTMs) or host materials in the emissive layer of OLEDs.[14][15]

-

Fluorescent Sensors: The ability to form complexes with specific metal ions, often accompanied by a change in fluorescence, makes it a valuable scaffold for designing selective chemosensors.[2][16]

Pharmaceutical and Agrochemical Intermediate

The pyridine and phenol motifs are common pharmacophores found in a vast range of biologically active molecules.[16][17] this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[2] Its structure provides a rigid scaffold that can be further functionalized to optimize binding to biological targets.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[18]

Precautions for Safe Handling

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust.[18]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side shields or a face shield.[18]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[19]

-

Ignition Sources: Avoid contact with open flames, hot surfaces, and other sources of ignition. Use non-sparking tools to prevent fire from electrostatic discharge.[18]

Conditions for Safe Storage

-

Environment: Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[19]

-

Atmosphere: For long-term stability, storage under an inert gas (e.g., argon or nitrogen) is recommended, as the compound can be sensitive to air and light.

Conclusion

This compound (CAS 33421-36-2) is a versatile and valuable molecule whose importance is continually growing. Its straightforward synthesis and unique structural features make it an indispensable tool in coordination chemistry, providing a platform for the development of novel catalysts and photophysically active metal complexes. Its role as a foundational building block in materials science, particularly for OLEDs and chemosensors, and as an intermediate for bioactive compounds, underscores its broad utility. This guide has provided the core technical knowledge needed for researchers to harness the potential of this remarkable compound, from its synthesis and characterization to its application and safe handling.

References

- 1. CAS 33421-36-2: Phenol, 2-(2-pyridinyl)- | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 33421-36-2 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 33421-36-2 | 4H56-1-0BJ | MDL MFCD18072507 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 33421-36-2|this compound|BLD Pharm [bldpharm.com]

- 7. youtube.com [youtube.com]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. aksci.com [aksci.com]

Foreword: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 2-(Pyridin-2-yl)phenol (C₁₁H₉NO) A Senior Application Scientist's Synthesis of its Core Properties and Applications